molecular formula C25H22Cl2N2O3S B2910756 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole CAS No. 477712-75-7

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole

Cat. No. B2910756
CAS RN: 477712-75-7
M. Wt: 501.42
InChI Key: VIJZDQPHSILYMO-UHFFFAOYSA-N
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Description

The compound “3-[(2,4-Dichlorobenzyl)oxy]benzoic acid” is a related compound with a molecular weight of 297.14 . Another related compound is “3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” with a molecular weight of 281.13 .


Molecular Structure Analysis

The molecular structure of similar compounds like “3-[(2,4-Dichlorobenzyl)oxy]benzoic acid” and “3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” can be represented by the InChI codes provided in the references .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “3-[(2,4-Dichlorobenzyl)oxy]benzoic acid” and “3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” include a specific molecular weight and the presence of chlorine atoms, which can influence the compound’s reactivity and solubility .

Scientific Research Applications

    Antitubercular Activity

    • The compound’s derivatives have been investigated for their in vitro antitubercular activity. Researchers synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives and tested them against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These derivatives showed promise as potential antitubercular agents .

properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(2,4,6-trimethylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2O3S/c1-16-11-17(2)25(18(3)12-16)33(30,31)29-10-9-24(28-29)19-5-4-6-22(13-19)32-15-20-7-8-21(26)14-23(20)27/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZDQPHSILYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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